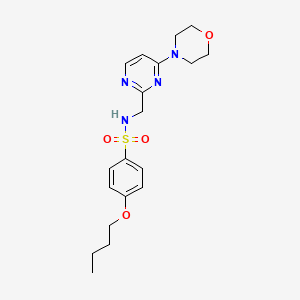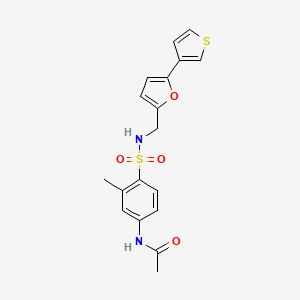
N-(3-methyl-4-(N-((5-(thiophen-3-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Acetamide, on the other hand, is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid.
Chemical Reactions Analysis
Thiophene and its derivatives are known to undergo a variety of chemical reactions. For instance, thiophene can be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive compounds .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
The synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, derived from N-(3-methyl-4-(N-((5-(thiophen-3-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide, demonstrates significant potential in developing antimicrobial agents. These compounds, through various chemical reactions, have shown promising in vitro antibacterial and antifungal activities, indicating their utility in addressing microbial resistance (Darwish et al., 2014).
Anticancer Potential
Research into the synthesis of derivatives related to N-(3-methyl-4-(N-((5-(thiophen-3-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide has also explored their anticancer applications. Specifically, studies on thiazole and thiophene derivatives have evaluated their efficacy against various cancer cell lines, including human lung adenocarcinoma cells, showcasing their potential as anticancer agents with selective cytotoxicity (Evren et al., 2019).
Synthesis Techniques and Chemical Analysis
Efficient synthesis methods for N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives highlight advancements in chemical synthesis techniques. These methods emphasize environmentally friendly protocols, good yields, and the utility of these compounds in further medicinal chemistry research (Raju et al., 2022).
Structural and Biological Interactions
Investigations into the structural parameters, electron behavior, and biological properties of derivatives of N-(3-methyl-4-(N-((5-(thiophen-3-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide have provided insights into their interactions with biological targets. Computational studies, including molecular docking, have been employed to understand the compound's interactions with fungal and cancer cells, suggesting a broad spectrum of potential therapeutic applications (Bharathy et al., 2021).
Mecanismo De Acción
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Direcciones Futuras
The future directions in the field of thiophene derivatives involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propiedades
IUPAC Name |
N-[3-methyl-4-[(5-thiophen-3-ylfuran-2-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-12-9-15(20-13(2)21)3-6-18(12)26(22,23)19-10-16-4-5-17(24-16)14-7-8-25-11-14/h3-9,11,19H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYVBDXNNQUPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-((5-(thiophen-3-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![6-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2765156.png)

![1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2765162.png)
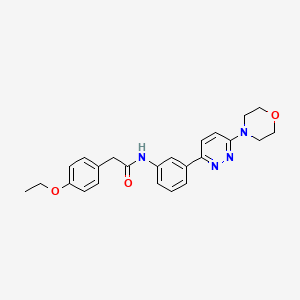
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765164.png)
![(Z)-1-(4-methylbenzyl)-3-((phenylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765165.png)
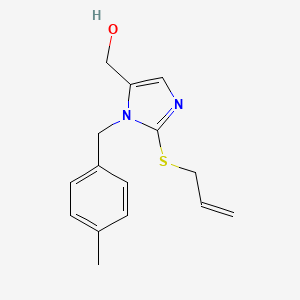
methanamine](/img/structure/B2765168.png)
![1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2765171.png)
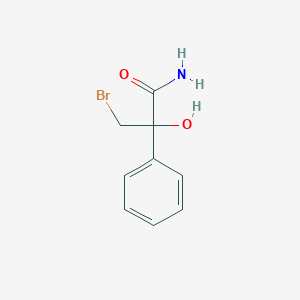
![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2765173.png)
![2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2765174.png)
